molecular formula C11H23N3S B2978740 5-Octyl-1,3,5-triazinane-2-thione CAS No. 53517-96-7

5-Octyl-1,3,5-triazinane-2-thione

Cat. No. B2978740
CAS RN: 53517-96-7
M. Wt: 229.39
InChI Key: VPZSFUAFZXTUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Octyl-1,3,5-triazinane-2-thione is a chemical compound with the CAS number 53517-96-7 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Octyl-1,3,5-triazinane-2-thione is represented by the linear formula C11H23N3S . The Inchi Code for this compound is 1S/C11H23N3S/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15) .


Physical And Chemical Properties Analysis

The molecular weight of 5-Octyl-1,3,5-triazinane-2-thione is 229.39 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Octyl-1,3,5-triazinane-2-thione is a compound that can be synthesized through various chemical reactions, offering a versatile platform for further functionalization. For instance, its derivatives exhibit potent antibacterial activity and good anti-inflammatory activity in biological assessments (Al-Abdullah et al., 2014). Additionally, the facile synthesis of 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones from aromatic amines, thiourea, and formaldehyde highlights its utility in organic synthesis, providing efficient routes to a variety of derivatives (Zhang, Wang, & Zhang, 2012).

Material Science Applications

Compounds based on the 5-Octyl-1,3,5-triazinane-2-thione structure have been explored for their potential in material science, particularly in the development of liquid-crystalline materials. A study on propeller-shaped π-conjugated molecules based on 2,4,6-tris(thiophene-2-yl)-1,3,5-triazines revealed their self-organization into one-dimensional columnar nanostructures, exhibiting ambipolar charge-transporting behavior. These findings suggest applications in organic electronics and photovoltaics (Yasuda et al., 2011).

Biological Activity

Several studies have highlighted the biological activity of 5-Octyl-1,3,5-triazinane-2-thione derivatives, including their antimicrobial and anti-inflammatory properties. Derivatives synthesized from 2-acetyl benzimidazole showed promising anti-inflammatory activity and were supported by molecular docking studies, indicating their potential as therapeutic agents (Kotte et al., 2020). Furthermore, novel triazinane-2-thiones and imino thiazolidinone-4-ones have been synthesized and evaluated for antimicrobial activity, demonstrating effectiveness against various bacterial strains (Babu et al., 2019).

Catalysis and Chemical Reactions

Research has also focused on the use of 5-Octyl-1,3,5-triazinane-2-thione and its derivatives in catalysis and as intermediates in novel chemical reactions. For example, the Rh(ii)-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with 1,3,5-triazinanes leads to the formation of octahydro-1H-purine derivatives, showcasing the compound's utility in synthesizing complex heterocycles (Ge, Wu, & Bao, 2019).

Safety and Hazards

The safety information available indicates that 5-Octyl-1,3,5-triazinane-2-thione has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, and H332 .

properties

IUPAC Name

5-octyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSFUAFZXTUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octyl-1,3,5-triazinane-2-thione

CAS RN

53517-96-7
Record name 5-octyl-1,3,5-triazinane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.